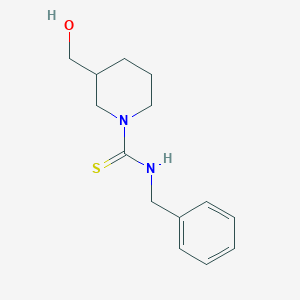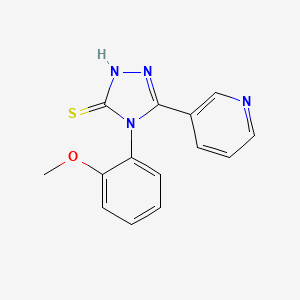
N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzyl group, a hydroxymethyl group, and a carbothioamide group attached to the piperidine ring. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide typically involves the reaction of piperidine derivatives with benzyl halides and thiourea. One common method is the nucleophilic substitution reaction where piperidine is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form N-benzylpiperidine. This intermediate is then reacted with formaldehyde and hydrogen sulfide to introduce the hydroxymethyl and carbothioamide groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbothioamide group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of N-benzyl-3-(carboxymethyl)piperidine-1-carbothioamide.
Reduction: Formation of N-benzyl-3-(hydroxymethyl)piperidine-1-amine.
Substitution: Formation of various N-substituted piperidine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide involves its interaction with specific molecular targets. The benzyl group provides good binding affinity to catalytic sites of enzymes, while the piperidine ring interacts with various receptors. The hydroxymethyl and carbothioamide groups contribute to the compound’s overall stability and reactivity. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-3-hydroxypiperidine: Lacks the carbothioamide group but shares the benzyl and hydroxymethyl groups.
N-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate: Contains a carboxylate group instead of a carbothioamide group.
N-benzyl-3-(hydroxymethyl)piperidine-1-carbamide: Contains a carbamide group instead of a carbothioamide group.
Uniqueness
N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H20N2OS |
|---|---|
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
N-benzyl-3-(hydroxymethyl)piperidine-1-carbothioamide |
InChI |
InChI=1S/C14H20N2OS/c17-11-13-7-4-8-16(10-13)14(18)15-9-12-5-2-1-3-6-12/h1-3,5-6,13,17H,4,7-11H2,(H,15,18) |
Clave InChI |
JXTAJQWESOLPLD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C(=S)NCC2=CC=CC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methylphenyl)-11-[4-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B14947032.png)

![3-{[(2E)-2-cyano-3-(4-methoxy-3-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B14947041.png)
![(4E)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1-(2-fluorophenyl)pyrazolidine-3,5-dione](/img/structure/B14947046.png)
![4-[({(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B14947061.png)
![1,3-Bis[(4-methoxyphenyl)methyl]-2-(2,3,4-trimethoxyphenyl)-1,3-diazinane](/img/structure/B14947065.png)

![N-[4-(benzyloxy)phenyl]-2-(piperidin-1-yl)acetamide](/img/structure/B14947079.png)
![12-(2,4-dichlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B14947081.png)
![1-[3-(3-Benzyl-4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)propyl]piperidine-4-carboxamide](/img/structure/B14947093.png)
![N-(3-acetylphenyl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate](/img/structure/B14947094.png)

![7-(4-methoxybenzyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B14947116.png)
![3-(2,4-Dimethylphenyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14947122.png)
